N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide
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Overview
Description
N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is an organic compound with a complex structure that includes a benzyl group, a cyanomethyl group, and an ethoxypyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide can be achieved through multi-component coupling reactions. One common method involves the use of copper-catalyzed coupling reactions, where aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) are used as starting materials . The reaction typically proceeds under mild conditions and yields the desired cyanomethylamine derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve scalable and catalyst-free methods. For instance, nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The benzyl and cyanomethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(cyanomethyl)-2-cyclopentylacetamide
- N-Benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide
Uniqueness
N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxypyridine moiety, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZSRQQWJTTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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